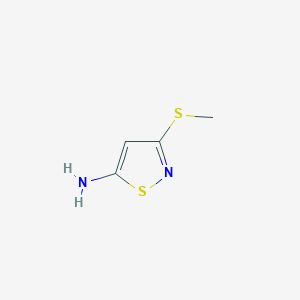
3-(Methylsulfanyl)-1,2-thiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)isothiazol-5-amine is an organic compound with the molecular formula C4H6N2S2. It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)isothiazol-5-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method is the reaction of 3-mercaptopropionic acid with amides, followed by cyclization using chlorination or oxidation .
Industrial Production Methods: Industrial production of 3-(Methylthio)isothiazol-5-amine often involves large-scale synthesis using readily available carboxylic acid precursors. The process includes the preparation of amides, followed by cyclization under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-(Methylthio)isothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles
科学研究应用
3-(Methylthio)isothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used as a biocide in industrial water treatment to control microbial growth and biofouling
作用机制
The antimicrobial activity of 3-(Methylthio)isothiazol-5-amine is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
相似化合物的比较
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
- Dichlorooctylisothiazolinone (DCOIT)
Comparison: 3-(Methylthio)isothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other isothiazolinones. While compounds like MIT and CMIT are widely used as preservatives, 3-(Methylthio)isothiazol-5-amine’s unique structure allows for specialized applications in scientific research and industrial biocides .
生物活性
3-(Methylsulfanyl)-1,2-thiazol-5-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for its ability to interact with various biological targets, making it a potential candidate for drug development in areas such as anticancer and antimicrobial therapies.
Molecular Structure
- Molecular Formula : C4H6N2S2
- Molecular Weight : 162.23 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Melting Point | 90-92 °C |
| Solubility | Soluble in water |
| Log P | 0.76 |
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives, including this compound. Studies have demonstrated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines (MCF-7 and HepG2). The results indicated that:
- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 5.5 µM.
- HepG2 Cell Line : The IC50 was found to be around 6.2 µM.
These findings suggest that this compound may inhibit cell proliferation effectively.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that this compound displays activity against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study of various thiazole compounds:
- The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.
- Fungal strains such as Candida albicans were inhibited at MIC values of 64 µg/mL.
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|
| Anticancer | MCF-7 | 5.5 |
| HepG2 | 6.2 | |
| Antibacterial | E. coli | 32 |
| S. aureus | 16 | |
| Antifungal | C. albicans | 64 |
Recent Studies
Recent literature reviews have emphasized the potential of thiazole derivatives in drug discovery:
- A systematic review highlighted the synthesis and biological evaluation of thiazole-based compounds with promising anticancer and antimicrobial activities .
- Another study focused on the design of novel thiazole derivatives targeting specific cancer pathways, showcasing enhanced efficacy compared to existing therapies .
属性
CAS 编号 |
67209-07-8 |
|---|---|
分子式 |
C4H6N2S2 |
分子量 |
146.2 g/mol |
IUPAC 名称 |
3-methylsulfanyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2S2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 |
InChI 键 |
ZUUNBIXYOSJXNQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NSC(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















